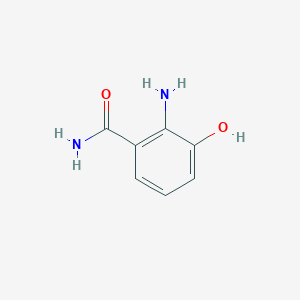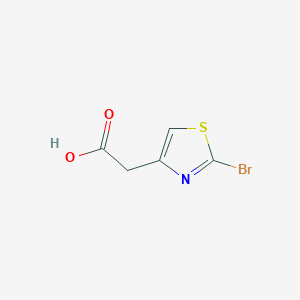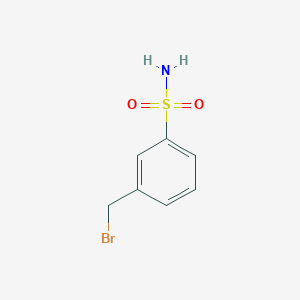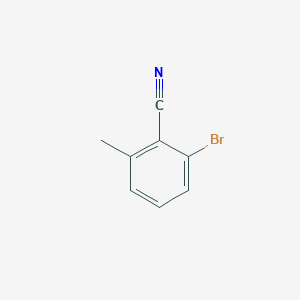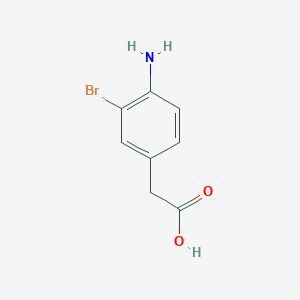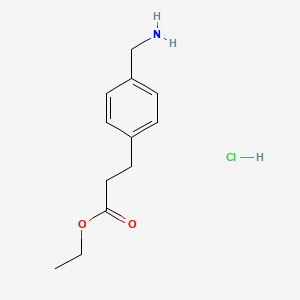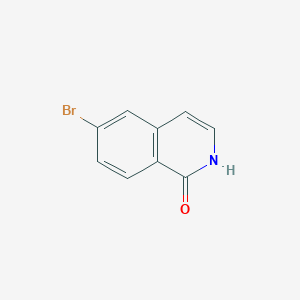
6-Bromo-2H-isoquinolin-1-one
Vue d'ensemble
Description
6-Bromo-2H-isoquinolin-1-one, also known as 6-Bromo-Isoquinolin-1-one (6BIQ), is an organic compound composed of a six-membered ring containing two nitrogen atoms and a bromine atom. It is a versatile building block for organic synthesis and has been widely used in the synthesis of various organic compounds. 6BIQ is considered to be a privileged scaffold due to its unique properties and its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Découverte d'inhibiteurs de ROCK-I
6-Bromo-2H-isoquinolin-1-one: a été utilisé comme réactif clé dans la découverte par fragmentation d'inhibiteurs de ROCK-I. Ces inhibiteurs sont dérivés de 6-isoquinolin-1-amines substituées et jouent un rôle important dans le traitement des maladies cardiovasculaires en ciblant la protéine kinase 1 associée à Rho, contenant une bobine enroulée (ROCK-I) .
Développement d'inhibiteurs de PDK1 pour le traitement du cancer
Ce composé est également essentiel dans la découverte de nouveaux inhibiteurs de PDK1 à base d'isoquinolone. PDK1 est une kinase impliquée dans les voies de signalisation qui favorisent la croissance et la survie cellulaires, ce qui en fait une cible potentielle pour la thérapie anticancéreuse. Les inhibiteurs développés à l'aide de this compound offrent une nouvelle modalité thérapeutique pour le traitement de divers cancers .
Synthèse de ligands du récepteur de la dopamine D3
L'intermédiaire, 6-bromo-3,4-dihydroisoquinolin-1(2H)-one, qui est étroitement lié à la this compound, est utilisé dans la synthèse de benzolactames en tant que ligands du récepteur de la dopamine D3. Ces ligands ont des implications dans le traitement des troubles neurologiques tels que la maladie de Parkinson .
Création d'inhibiteurs de MK2 pour des applications anti-inflammatoires
Une autre application implique la synthèse de nouveaux inhibiteurs de MK2 sélectifs à base de 3-aminopyrazole. Ces inhibiteurs peuvent prévenir la phosphorylation intracellulaire de hsp27 et réduire la libération de TNFα induite par les LPS dans les cellules, ce qui est crucial pour les thérapies anti-inflammatoires .
Construction du cycle isoquinolone
La construction du cycle isoquinolone est un processus fondamental en chimie organique, et la this compound joue un rôle essentiel dans ce domaine. Les méthodologies développées pour ce processus sont essentielles pour la synthèse de molécules organiques complexes, y compris les produits pharmaceutiques .
Études pharmacocinétiques
En pharmacocinétique, la lipophilie, le caractère médicamenteux et la solubilité dans l'eau d'un composé sont des paramètres critiques. La this compound est utilisée dans des études pour comprendre ces propriétés, qui sont essentielles dans la conception et le développement de médicaments .
Recherche en chimie médicinale
Le rôle du composé en chimie médicinale ne se limite pas à une seule application, mais s'étend à diverses étapes de la découverte et du développement de médicaments. Sa réactivité et son motif structurel en font un élément de construction précieux dans la synthèse d'agents médicinaux divers .
Méthodologies de synthèse organique
Enfin, la this compound est utilisée dans le développement de nouvelles méthodologies pour la synthèse organique. L'introduction d'un atome de brome dans les composés organiques est une étape importante dans la synthèse de nombreux produits pharmaceutiques et produits chimiques fins, et ce composé fournit une voie fiable pour de telles transformations .
Safety and Hazards
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) .
Mécanisme D'action
Target of Action
It has been used as a reagent in the fragment-based discovery of rock-i inhibitors . ROCK-I, or Rho-associated coiled-coil containing protein kinase 1, is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis.
Mode of Action
Given its use in the development of rock-i inhibitors , it can be inferred that it may interact with the kinase domain of ROCK-I, thereby inhibiting its activity.
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-2H-isoquinolin-1-one are likely related to the Rho/ROCK signaling pathway, given its use in the development of ROCK-I inhibitors . The Rho/ROCK pathway plays a critical role in various cellular processes, including cell migration, proliferation, and apoptosis. Inhibition of ROCK-I can lead to changes in cell morphology, reduced cell motility, and induction of apoptosis.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its potential inhibitory effects on ROCK-I. This could result in changes in cell morphology, reduced cell motility, and induction of apoptosis .
Analyse Biochimique
Biochemical Properties
6-Bromo-2H-isoquinolin-1-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been used in the fragment-based discovery of ROCK-I inhibitors, which are derived from 6-substituted isoquinolin-1-amine . Additionally, it has been employed in the discovery of novel isoquinolone PDK1 inhibitors, offering a new therapeutic modality for cancer treatment . The compound interacts with enzymes such as ROCK-I and PDK1, inhibiting their activity and thereby affecting downstream signaling pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting enzymes like ROCK-I and PDK1, it can alter cell function and behavior. For instance, the inhibition of ROCK-I can lead to changes in cell morphology, motility, and proliferation . Similarly, the inhibition of PDK1 can impact cellular metabolism and survival, particularly in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with target enzymes, leading to their inhibition. The compound binds to the active sites of enzymes such as ROCK-I and PDK1, preventing their normal function . This inhibition can result in the disruption of key signaling pathways, ultimately affecting cellular processes like gene expression and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, resulting in prolonged changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and impaired organ function . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Efficient transport and distribution are critical for ensuring the compound reaches its target sites and exerts its intended effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can vary depending on its localization, affecting its interactions with target enzymes and other biomolecules . Understanding these localization mechanisms is vital for optimizing the compound’s efficacy in biochemical and therapeutic applications.
Propriétés
IUPAC Name |
6-bromo-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYXSEQHOVSTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579123 | |
| Record name | 6-Bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82827-09-6 | |
| Record name | 6-Bromo-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82827-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2H-isoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





